molecular formula C13H15ClFNO4S B1298596 1-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid CAS No. 690646-08-3

1-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid

Cat. No.: B1298596
CAS No.: 690646-08-3
M. Wt: 335.78 g/mol
InChI Key: XHMNTFYHXUBTJX-UHFFFAOYSA-N
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Description

1-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid is a versatile chemical compound with a unique structure that allows for diverse applications ranging from drug development to material synthesis. This compound is characterized by the presence of a cyclohexane ring, a carboxylic acid group, and a sulfonamide linkage to a chlorofluorophenyl group.

Preparation Methods

One common synthetic route involves the reaction of 3-chloro-4-fluoroaniline with cyclohexanecarboxylic acid chloride in the presence of a base to form the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide or carboxylic acid groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols.

Scientific Research Applications

1-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid is extensively used in scientific research due to its unique chemical properties. Applications include:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function. The carboxylic acid group may also participate in interactions with cellular components, influencing pathways involved in inflammation, cell signaling, or metabolism .

Comparison with Similar Compounds

Similar compounds to 1-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid include other sulfonamides and carboxylic acids with substituted phenyl groups. These compounds share some chemical properties but differ in their specific substituents, leading to variations in reactivity and application. Examples include:

  • 1-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}benzoic acid
  • 1-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}cyclopentanecarboxylic acid The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical behavior .

Properties

IUPAC Name

1-[(3-chloro-4-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClFNO4S/c14-10-8-9(4-5-11(10)15)21(19,20)16-13(12(17)18)6-2-1-3-7-13/h4-5,8,16H,1-3,6-7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMNTFYHXUBTJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359577
Record name 1-{[(3-chloro-4-fluorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690646-08-3
Record name 1-{[(3-chloro-4-fluorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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